molecular formula C28H28N2O7S2 B2738451 N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide CAS No. 440338-66-9

N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide

Cat. No.: B2738451
CAS No.: 440338-66-9
M. Wt: 568.66
InChI Key: HKFUSQHDRSHEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with a sulfonamide group and a phenoxy bridge. Key structural characteristics include:

  • Two 4-methoxyphenylmethyl groups attached via sulfamoyl and phenoxy linkages.
  • A sulfonamide (-SO₂-NH-) functional group, a hallmark of bioactive sulfonamides.
  • A para-substituted phenoxy group, contributing to steric and electronic modulation.

Sulfonamides are widely studied for their antimicrobial, enzyme inhibitory, and therapeutic properties .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O7S2/c1-35-23-7-3-21(4-8-23)19-29-38(31,32)27-15-11-25(12-16-27)37-26-13-17-28(18-14-26)39(33,34)30-20-22-5-9-24(36-2)10-6-22/h3-18,29-30H,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFUSQHDRSHEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with sulfonyl chloride derivatives under controlled conditions to form the sulfonamide linkage. This is followed by further reactions to introduce the phenoxy and methoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise as a pharmaceutical agent, particularly due to its structural features that enhance its bioactivity.

Antibacterial Properties

Sulfonamides, a class of compounds to which this molecule belongs, are known for their antibacterial properties. They function as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This mechanism positions them as effective agents against a variety of bacterial infections .

Case Study:
Research has shown that derivatives of sulfonamides exhibit varying degrees of activity against resistant strains of bacteria. For instance, certain modifications to the sulfonamide structure have resulted in compounds with enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

CompoundActivity Against MRSAMIC (µg/mL)
Standard Sulfonamide0.5 - 1
Modified Derivative A0.13 - 0.255Enhanced
Modified Derivative B3.125Significant

Anti-inflammatory Applications

The compound is also being explored for its anti-inflammatory properties. Inflammation is a critical factor in various diseases, including cardiovascular diseases and cancer.

COX-2 Inhibition

Recent studies have indicated that compounds with similar structural motifs to N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .

Data Table: COX-2 Inhibition Studies

CompoundCOX-2 IC50 (µM)Remarks
Original Compound5 - 10Moderate
New Analog A1 - 3High potency
New Analog B0.5 - 1Very high potency

Structural Insights and Design

The molecular structure of this compound contributes significantly to its biological activity.

Molecular Geometry

The dihedral angles and torsion angles within the molecule can influence its interaction with biological targets. For example, the dihedral angle between aromatic rings can affect binding affinity and specificity .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways. The methoxyphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Features and Substituent Effects

The table below highlights structural variations and functional group differences among analogous sulfonamides:

Compound Name Key Substituents/Modifications Biological Activity/Notes Reference ID
Target Compound Dual 4-methoxyphenylmethyl groups, phenoxy bridge, sulfamoyl linkage Structural complexity suggests multi-target potential; no explicit activity reported. N/A
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide Single 4-methoxyphenyl and 4-methyl groups Simpler structure; used as a precursor in sulfonamide synthesis.
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-methyl-oxazol-3-yl substituent Synthesized for antimicrobial screening; demonstrates sulfonamide versatility.
N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide Chloro and methyl groups on aryl ring Enhanced steric bulk; potential for selective enzyme inhibition.
4-methoxy-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide Cyclohexyl group and dual methoxy substituents Cyclohexyl moiety may influence solubility and membrane permeability.
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide 2-nitrobenzenesulfonamide core Nitro group introduces electron-withdrawing effects; used in protecting group chemistry.
Key Observations:
  • Substituent Position : The target compound’s para -substituted methoxyphenyl groups contrast with ortho - or meta -substituted analogs (e.g., ’s nitro group at ortho position), which alter electronic distribution and steric hindrance .
  • Biological Activity : Compounds with heterocyclic substituents (e.g., oxazole in ) often exhibit enhanced antimicrobial activity, while chloro/methyl groups () improve target selectivity .

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenoxy)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Methoxyphenyl Moieties : Contribute to lipophilicity and potential interactions with biological targets.
  • Phenoxy Linkage : May enhance binding affinity to specific receptors.

The molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, and its molecular weight is approximately 396.48 g/mol.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. For instance, the sulfonamide moiety in this compound can inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfa drugs .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

The proposed mechanism of action involves:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has shown selectivity for PTP1B, a target in diabetes and obesity treatment. Inhibition of PTP1B enhances insulin signaling pathways, which is beneficial in metabolic disorders .
  • Regulation of Gene Expression : It modulates the expression of genes involved in cellular stress responses and apoptosis, further supporting its potential as a therapeutic agent .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate moderate efficacy against common pathogens, suggesting potential applications in treating infections .

Study 2: Anticancer Activity

A study on the anticancer effects revealed that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines (MDA-MB-231). The IC50 was calculated to be approximately 10 µM after 48 hours of exposure.

TreatmentCell Viability (%)
Control100
Compound (10 µM)40
Compound (20 µM)15

This data underscores its potential as a therapeutic agent in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.